molecular formula C10H10BrNO B6199730 3-methylisoquinolin-7-ol hydrobromide CAS No. 2694745-15-6

3-methylisoquinolin-7-ol hydrobromide

Cat. No.: B6199730
CAS No.: 2694745-15-6
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C10H9NO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are important in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylisoquinolin-7-ol hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals, which undergo cyclization under acidic conditions to form isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which proceeds via rearrangement under strong alkaline conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can help in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoquinolin-7-ol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 3-methylisoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .

Properties

CAS No.

2694745-15-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.